molecular formula C12H20O2 B13368669 (1R*,2S*,5E,9Z)-5,9-Cyclododecadien-1,2-diol CAS No. 5202-25-5

(1R*,2S*,5E,9Z)-5,9-Cyclododecadien-1,2-diol

Cat. No.: B13368669
CAS No.: 5202-25-5
M. Wt: 196.29 g/mol
InChI Key: BHYILZSOXKSYCF-GLIMQPGKSA-N
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Description

5,9-Cyclododecadiene-1,2-diol is a chemical compound with the molecular formula C12H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecadiene ring. This compound is known for its unique structure, which includes a twelve-membered ring with two double bonds and two hydroxyl groups. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Cyclododecadiene-1,2-diol typically involves the epoxidation of 1,5,9-cyclododecatriene followed by hydrolysis. The epoxidation can be carried out using hydrogen peroxide as the oxidizing agent under phase-transfer catalysis conditions. The catalytic system often includes tungstic acid (H2WO4) and phosphoric acid (H3PO4) in the presence of a phase-transfer catalyst such as [CH3(CH2)7]3CH3N+HSO4−. The reaction is conducted at a temperature of around 50°C, and toluene is used as the solvent .

Industrial Production Methods

Industrial production methods for 5,9-Cyclododecadiene-1,2-diol involve large-scale synthesis using similar epoxidation and hydrolysis processes. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process is optimized for high yield and efficiency, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

5,9-Cyclododecadiene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated diols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers and esters.

Common Reagents and Conditions

Major Products Formed

    Epoxides: Formed through the oxidation of double bonds.

    Saturated Diols: Resulting from the reduction of double bonds.

    Ethers and Esters: Produced through substitution reactions involving the hydroxyl groups.

Scientific Research Applications

5,9-Cyclododecadiene-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,9-Cyclododecadiene-1,2-diol involves its interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bonds in the cyclododecadiene ring can participate in addition reactions, leading to the formation of new chemical entities. These interactions are crucial for its applications in organic synthesis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,9-Cyclododecadiene-1,2-diol is unique due to its combination of a twelve-membered ring with two double bonds and two hydroxyl groups. This structure provides it with distinct chemical reactivity and versatility in various applications, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

5202-25-5

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(5Z,9Z)-cyclododeca-5,9-diene-1,2-diol

InChI

InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/b5-3-,6-4-

InChI Key

BHYILZSOXKSYCF-GLIMQPGKSA-N

Isomeric SMILES

C1/C=C\CCC(C(CC/C=C\C1)O)O

Canonical SMILES

C1CC=CCCC(C(CCC=C1)O)O

Origin of Product

United States

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